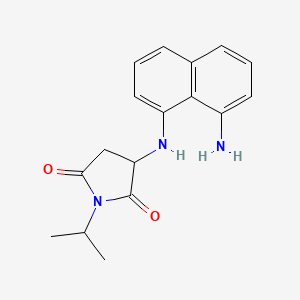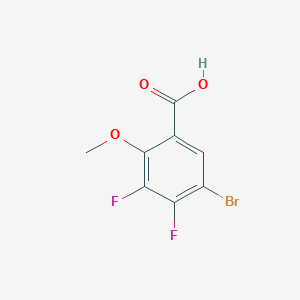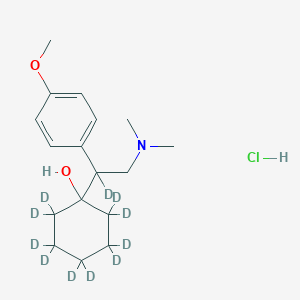
D,L-Venlafaxine-d11 Hydrochloride (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Venlafaxine-d11 Hydrochloride (Major): is a deuterium-labeled version of venlafaxine hydrochloride, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of venlafaxine. The deuterium labeling allows for precise tracking and analysis in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the final step of hydrochloride salt formation .
Industrial Production Methods: Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions: D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D,L-Venlafaxine-d11 Hydrochloride can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of venlafaxine and its metabolites.
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of venlafaxine.
Medicine: Research involving D,L-Venlafaxine-d11 Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of venlafaxine, aiding in the development of more effective antidepressant therapies.
Mécanisme D'action
D,L-Venlafaxine-d11 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Venlafaxine Hydrochloride: The non-deuterated version of D,L-Venlafaxine-d11 Hydrochloride, commonly used as an antidepressant.
Desvenlafaxine: An active metabolite of venlafaxine, also used as an antidepressant.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor with similar therapeutic effects
Uniqueness: D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research settings. The incorporation of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, facilitating detailed pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C17H28ClNO2 |
|---|---|
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2,16D; |
Clé InChI |
QYRYFNHXARDNFZ-ZCMOQPESSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
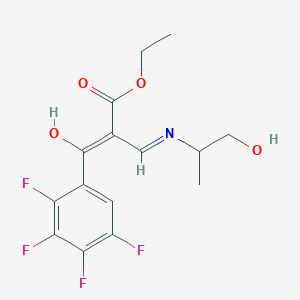
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
dimethylsilane](/img/structure/B13448710.png)

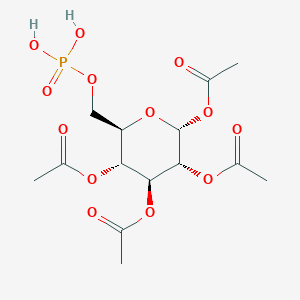
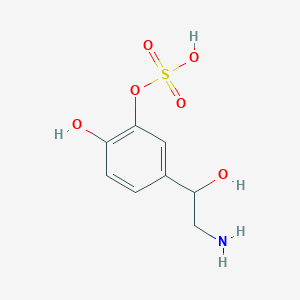
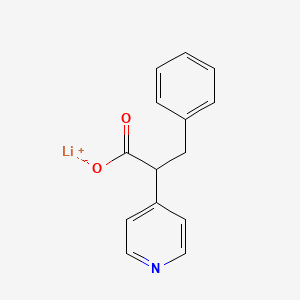

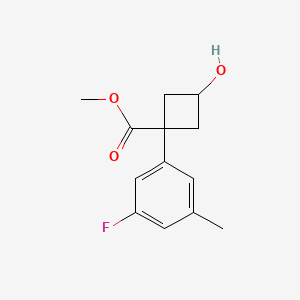
![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
